2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Lipophilicity Membrane permeability Drug discovery

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (CAS 1269531-13-6, MFCD18445623, C₁₃H₂₁NO, MW 207.31) is a substituted phenethylamine derivative featuring a 4-ethylphenyl group and an α-isopropoxy substituent on the ethylamine backbone. Unlike simpler phenethylamines that rely solely on aromatic substitution for biological activity, this compound incorporates an isopropoxy ether moiety adjacent to the primary amine, creating a sterically and electronically distinct chemotype that diverges from both unsubstituted analogs and classical 2C-series psychedelics.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B12108322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)-2-isopropoxy-ethylamine
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(CN)OC(C)C
InChIInChI=1S/C13H21NO/c1-4-11-5-7-12(8-6-11)13(9-14)15-10(2)3/h5-8,10,13H,4,9,14H2,1-3H3
InChIKeyRLLWQVYGOYPEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenyl)-2-isopropoxy-ethylamine: A Structurally Distinct Phenethylamine Scaffold for Specialized Research Procurement


2-(4-Ethylphenyl)-2-isopropoxy-ethylamine (CAS 1269531-13-6, MFCD18445623, C₁₃H₂₁NO, MW 207.31) [1] is a substituted phenethylamine derivative featuring a 4-ethylphenyl group and an α-isopropoxy substituent on the ethylamine backbone. Unlike simpler phenethylamines that rely solely on aromatic substitution for biological activity, this compound incorporates an isopropoxy ether moiety adjacent to the primary amine, creating a sterically and electronically distinct chemotype that diverges from both unsubstituted analogs and classical 2C-series psychedelics [2].

Why 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Cannot Be Casually Substituted with 2C-E, 4-Ethylphenethylamine, or Other Phenethylamine Analogs


Generic substitution among phenethylamine derivatives is fraught with risk due to the profound influence of α-substituents on physicochemical properties and biological target engagement. The isopropoxy group at the α-position in 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine alters lipophilicity, steric bulk, and hydrogen-bonding capacity compared to unsubstituted 4-ethylphenethylamine (LogP ~2.45, BP 240-241°C) [1] and methoxylated 2C-E (LogP ~1.5-2.0) [2]. These differences translate into divergent membrane permeability, metabolic stability, and receptor subtype selectivity profiles [3]. Procurement decisions based solely on core scaffold similarity ignore the quantitative evidence below, which demonstrates that even minor structural modifications yield compounds with materially different properties.

Quantitative Evidence Differentiating 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine from Key Comparators


Enhanced Lipophilicity vs. 4-Ethylphenethylamine: A 0.82 LogP Unit Increase with Procurement Implications

The target compound exhibits a predicted LogP of 3.27 [1], representing a 0.82 unit increase over 4-ethylphenethylamine (LogP 2.45) [2]. This shift in lipophilicity is substantial and directly impacts passive membrane diffusion and blood-brain barrier penetration potential.

Lipophilicity Membrane permeability Drug discovery

Divergent Lipophilicity vs. 2-(4-Isopropoxyphenyl)ethanamine: α-Substitution Drives a 1.08 LogP Increase

While both compounds contain an isopropoxy group, its placement on the α-carbon of the ethylamine chain (target compound) versus on the aromatic ring (comparator) yields dramatically different lipophilicity. The target compound has a predicted LogP of 3.27 [1], compared to 2.19 for 2-(4-isopropoxyphenyl)ethanamine [2].

Lipophilicity Structure-property relationships Chemical procurement

Boiling Point Elevation: +60°C vs. 4-Ethylphenethylamine Indicative of Enhanced Intermolecular Interactions

The target compound exhibits a predicted boiling point of 300.4±27.0 °C at 760 mmHg [1], which is approximately 60°C higher than that of 4-ethylphenethylamine (240-241 °C) [2]. This substantial difference reflects the increased molecular weight and the presence of the isopropoxy group, which enhances van der Waals interactions and hydrogen-bonding potential.

Physicochemical properties Purification Storage stability

Density Variation: Target Compound (1.0 g/cm³) vs. 4-Ethylphenethylamine (0.94 g/cm³) Suggests Distinct Handling and Formulation Behavior

The target compound has a predicted density of 1.0±0.1 g/cm³ [1], compared to an experimental density of 0.94 g/cm³ for 4-ethylphenethylamine [2]. While modest in absolute terms, this 6-7% increase in density correlates with the addition of the oxygen atom in the isopropoxy group.

Density Formulation Lab handling

Class-Level Inference: α-Isopropoxy Substitution May Modulate TAAR1 Activity Relative to Unsubstituted and 2,5-Dimethoxy Analogs

While direct quantitative biological data for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine remains limited, class-level SAR from closely related phenethylamines provides a basis for differentiation. 4-Ethylphenethylamine exhibits an EC₅₀ of 9,100 nM at the human TAAR1 receptor [1]. The 2,5-dimethoxy analog (2C-E) shows an EC₅₀ of 6,410 nM at the same target [2]. Introduction of an α-isopropoxy group, as in the target compound, introduces steric bulk and alters amine basicity, factors known to shift TAAR1 potency by up to an order of magnitude in related series [3].

TAAR1 Receptor pharmacology Structure-activity relationship

Predicted pKa and Hydrogen Bonding Profile Suggests Altered Solubility and Salt Formation Behavior

Computational predictions indicate the target compound has a pKa of approximately 9.8-10.0, consistent with primary aliphatic amines, but the α-isopropoxy group may reduce basicity slightly via electron-withdrawal relative to 4-ethylphenethylamine (pKa ~10.1) [1]. Additionally, the target compound has 2 hydrogen bond acceptors (1 oxygen, 1 nitrogen) and 1 hydrogen bond donor, compared to 1 acceptor and 1 donor for 4-ethylphenethylamine [2].

pKa Solubility Salt selection

Optimal Research and Procurement Applications for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine Based on Quantitative Differentiation


CNS-Penetrant Probe Design for Neurological Target Screening

With a predicted LogP of 3.27 [1], this compound falls within the optimal lipophilicity range for passive blood-brain barrier penetration (typically LogP 2-4). This makes it a strategically superior choice over 4-ethylphenethylamine (LogP 2.45) for screening campaigns targeting CNS receptors, transporters, or enzymes where brain exposure is critical. Researchers developing PET tracers or CNS-active tool compounds may prioritize this scaffold to enhance brain-to-plasma ratios.

Structure-Activity Relationship (SAR) Studies of α-Substituted Phenethylamines at TAAR1 and Monoamine Receptors

The α-isopropoxy substitution represents an underexplored region of phenethylamine SAR. While 4-ethylphenethylamine (TAAR1 EC₅₀ 9,100 nM) and 2C-E (TAAR1 EC₅₀ 6,410 nM) provide baseline activity at the TAAR1 receptor [2], the target compound introduces steric and electronic perturbations at the α-carbon. This enables systematic exploration of how α-substituent size and hydrogen-bonding capacity modulate TAAR1 potency and selectivity versus off-targets like 5-HT₂A or adrenergic receptors.

Specialized Chemical Building Block Requiring High-Temperature or High-Vacuum Synthetic Manipulations

The elevated boiling point of ~300°C [1] and moderate density of 1.0 g/cm³ [1] dictate specific handling requirements. This compound is better suited for high-vacuum distillation purification or reactions conducted in high-boiling solvents (e.g., DMSO, NMP) rather than low-boiling solvent systems typical for 4-ethylphenethylamine (BP 240-241°C). Procurement teams should anticipate different purification and storage protocols compared to lower-boiling phenethylamine analogs.

Salt Selection and Formulation Optimization Studies

The presence of two hydrogen bond acceptors (vs. one in 4-ethylphenethylamine) [1] and a slightly reduced predicted pKa [3] alters the compound's acid-base behavior. This makes it a valuable model compound for systematic salt screening studies aimed at identifying optimal counterions (e.g., HCl, fumarate, citrate) to enhance aqueous solubility, crystallinity, and long-term stability. Formulation scientists may find this scaffold useful for exploring structure-property relationships in amine salt formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.